molecular formula C19H16N2O3S2 B12631773 N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide CAS No. 919490-45-2

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide

Cat. No.: B12631773
CAS No.: 919490-45-2
M. Wt: 384.5 g/mol
InChI Key: JADVISWMNQRIBE-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an indole moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the indole and sulfonamide groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

  • N-{2-[2-(4-Methoxyphenyl)-1H-indol-3-yl]ethyl}-N,N-dimethylamine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Comparison: N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is unique due to the combination of the indole, thiophene, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919490-45-2

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C19H16N2O3S2/c1-24-16-7-4-13(5-8-16)18-12-14-11-15(6-9-17(14)20-18)21-26(22,23)19-3-2-10-25-19/h2-12,20-21H,1H3

InChI Key

JADVISWMNQRIBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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